
1,2-Benzenediol, 4-ethenyl-, diacetate
Descripción general
Descripción
1,2-Benzenediol, 4-ethenyl-, diacetate: is an organic compound that belongs to the class of aromatic compounds known as benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with an additional ethenyl group and two acetate groups. The molecular formula of this compound is C12H12O4 . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 4-ethenyl-, diacetate can be synthesized through the acetylation of 1,2-benzenediol (catechol) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of alternative catalysts to improve efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Benzenediol, 4-ethenyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,2-benzoquinone derivatives.
Reduction: Formation of 1,2-benzenediol, 4-ethyl-, diacetate.
Substitution: Formation of various substituted benzenediol derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-ethenyl-, diacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-benzenediol, 4-ethenyl-, diacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate signaling pathways and gene expression, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
1,2-Benzenediol (Catechol): Lacks the ethenyl and acetate groups, making it less versatile in chemical reactions.
1,2-Benzenediol, diacetate:
1,4-Benzenediol (Hydroquinone): Differs in the position of hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness: 1,2-Benzenediol, 4-ethenyl-, diacetate is unique due to the presence of both ethenyl and acetate groups, which enhance its reactivity and versatility in various chemical reactions. This compound’s structure allows for a wide range of applications in scientific research and industry, making it a valuable chemical entity.
Propiedades
IUPAC Name |
acetic acid;4-ethenylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.2C2H4O2/c1-2-6-3-4-7(9)8(10)5-6;2*1-2(3)4/h2-5,9-10H,1H2;2*1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPZADCYQSOSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60853094 | |
| Record name | Acetic acid--4-ethenylbenzene-1,2-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60853094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57142-64-0 | |
| Record name | Acetic acid--4-ethenylbenzene-1,2-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60853094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
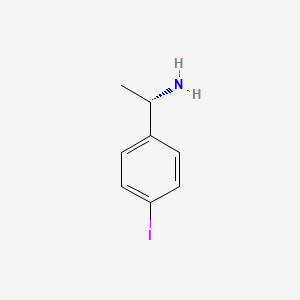
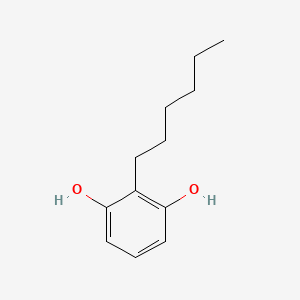




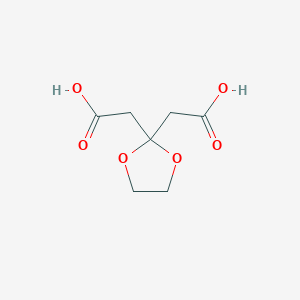
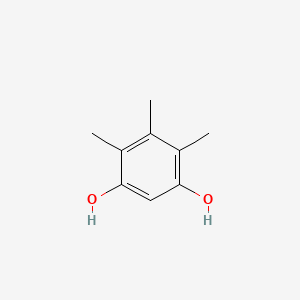
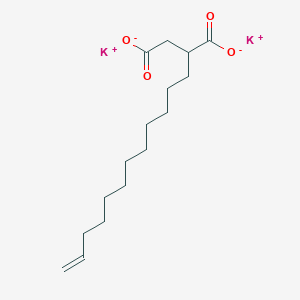
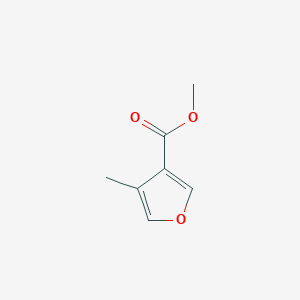
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
